molecular formula C13H8ClN B12288431 7-Chlorobenzo[h]quinoline

7-Chlorobenzo[h]quinoline

Cat. No.: B12288431
M. Wt: 213.66 g/mol
InChI Key: AFWMPSBCFMELDX-UHFFFAOYSA-N
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Description

7-Chlorobenzo[h]quinoline is a heterocyclic aromatic compound that features a fused ring structure with nitrogen. It is a derivative of benzo[h]quinoline, where a chlorine atom is substituted at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzo[h]quinoline can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where 10-halobenzo[h]quinolines are coupled with ortho-substituted aryl boronic acids using palladium acetate (Pd(OAc)2) and triphenylphosphine (P(O)Ph3) as the catalytic system . This method provides high yields under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorobenzo[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[h]quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Chlorobenzo[h]quinoline
  • 3-Chlorobenzo[h]quinoline
  • 4-Chlorobenzo[h]quinoline
  • 5-Chlorobenzo[h]quinoline

Comparison: While all these compounds share the benzo[h]quinoline core structure with a chlorine substitution, their biological activities and chemical reactivity can vary significantly based on the position of the chlorine atom. 7-Chlorobenzo[h]quinoline is unique due to its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties .

Properties

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

7-chlorobenzo[h]quinoline

InChI

InChI=1S/C13H8ClN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H

InChI Key

AFWMPSBCFMELDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)Cl

Origin of Product

United States

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